molecular formula C21H30NOPS B12500590 N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide

N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide

Cat. No.: B12500590
M. Wt: 375.5 g/mol
InChI Key: GMOUYFKNGKAHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide: is a chiral phosphine ligand. This compound is known for its application in asymmetric synthesis, particularly in catalytic processes that require high enantioselectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide typically involves the reaction of diphenylphosphine with a suitable chiral amine. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and enantioselectivity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Chemistry: N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide is widely used in asymmetric catalysis. It serves as a ligand in transition metal-catalyzed reactions, enhancing the enantioselectivity of the process.

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.

Medicine: While not directly used as a drug, its derivatives and related compounds are explored for potential pharmaceutical applications, particularly in the synthesis of chiral drugs.

Industry: In the industrial sector, it is used in the production of fine chemicals and pharmaceuticals, where high enantioselectivity is crucial.

Mechanism of Action

The mechanism by which N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide exerts its effects involves its role as a ligand. It coordinates with transition metals to form complexes that facilitate various catalytic reactions. The chiral nature of the ligand induces enantioselectivity in the catalytic process, making it highly valuable in asymmetric synthesis.

Comparison with Similar Compounds

  • N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-4-methylbenzenesulfonamide
  • N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-3,5-bis(trifluoromethyl)benzamide

Comparison: Compared to its analogs, N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide offers unique advantages in terms of its steric and electronic properties. These properties enhance its ability to induce high enantioselectivity in catalytic processes, making it a preferred choice in asymmetric synthesis.

Properties

IUPAC Name

N-(1-diphenylphosphanyl-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NOPS/c1-17(2)20(22-25(23)21(3,4)5)16-24(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,22H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOUYFKNGKAHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.